Umbelliferone

Catalog No.
S546332
CAS No.
93-35-6
M.F
C9H6O3
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbelliferone

CAS Number

93-35-6

Product Name

Umbelliferone

IUPAC Name

7-hydroxychromen-2-one

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H

InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-hydroxycoumarin, 7-hydroxycoumarin sulfate, 7-hydroxycoumarin, 14C-labeled, umbelliferone

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O

The exact mass of the compound Umbelliferone is 162.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19790. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Umbelliferone (7-hydroxycoumarin) is a naturally occurring phenolic compound and a foundational member of the coumarin family. It is widely recognized for its strong ultraviolet (UV) absorption and distinct blue fluorescence, properties which have led to its use as a fluorescent pH indicator and a key molecular scaffold. Beyond its optical applications, Umbelliferone serves as a critical starting material in the synthesis of more complex heterocyclic compounds, polymers, and photosensitive materials, making it a staple in both research and industrial chemistry. Its utility is defined by a combination of inherent fluorescence, specific chemical reactivity at its hydroxyl and coumarin core, and its role as a bio-based building block.

Substituting Umbelliferone with close structural analogs like 4-methylumbelliferone, esculetin, or scopoletin is often unviable due to critical shifts in performance. The addition of a methyl group (4-methylumbelliferone) or extra hydroxyl/methoxy groups (esculetin, scopoletin) significantly alters fluorescence quantum yield, pH sensitivity (pKa), solubility in common solvents, and reactivity as a synthetic precursor. For example, the pKa value dictates the optimal pH range for fluorescence-based assays, and a shift of even one pH unit can render a substitute ineffective. Similarly, changes in hydroxylation directly impact solubility, affecting formulation compatibility and handling characteristics, while also modifying antioxidant potential and performance in biological assays. These seemingly minor structural changes lead to quantitatively different outcomes, making Umbelliferone the specific choice for protocols and syntheses optimized for its unique profile.

Distinct pH-Sensing Window for Fluorescence Applications

Umbelliferone's 7-hydroxyl proton has a ground-state ionization constant (pKa) of 7.61, defining its optimal range as a fluorescent pH indicator. This is distinct from the commonly used analog 4-methylumbelliferone (4-MU), which has a pKa of 7.85. While both fluoresce blue, Umbelliferone's lower pKa makes it more sensitive and responsive in slightly more acidic conditions (pH 6.5-8.0) compared to 4-MU. Furthermore, Umbelliferone exhibits a high fluorescence quantum yield, measured at 0.81 for its neutral form (pH 5.49) and 0.91 for its anionic form (pH 9.49).

Evidence DimensionIonization Constant (pKa)
Target Compound Data7.61
Comparator Or Baseline4-Methylumbelliferone (4-MU): 7.85
Quantified DifferenceUmbelliferone's pKa is 0.24 units lower, shifting its optimal pH sensitivity range.
ConditionsAqueous solution, measured by pH-fluorescence method.

This specific pKa value makes Umbelliferone the correct choice for assays requiring a fluorescent readout calibrated for a pH range centered around 7.6, where substitutes like 4-MU would be less responsive.

Differentiated Solubility Profile for Formulation and Handling

Umbelliferone demonstrates a distinct solubility profile compared to its hydroxylated and glycosylated derivatives, which is a critical parameter for processability and formulation. One study quantified the relative water solubility of its derivatives, finding that esculetin (6,7-dihydroxycoumarin) is 1.28 times more water-soluble than Umbelliferone. Conversely, its methoxylated derivative, herniarin, was found to be 1.89 times less soluble in water. While specific values vary by solvent, Umbelliferone's high solubility in organic solvents like ethanol and DMSO (approx. 5 mg/mL and 10 mg/mL, respectively) provides a baseline for predictable behavior in non-aqueous systems where more polar analogs like esculetin may have limited solubility.

Evidence DimensionRelative Water Solubility (Fold-change vs. Umbelliferone)
Target Compound Data1.0 (Baseline)
Comparator Or BaselineEsculetin: 1.28x more soluble; Herniarin: 1.89x less soluble
Quantified DifferenceClear, quantified differences in water solubility versus common derivatives.
ConditionsAqueous solution, whole-cell biotransformation study.

This defined solubility profile allows procurement for specific solvent systems, avoiding the handling and formulation issues that can arise from the higher polarity of esculetin or the lower polarity of herniarin.

Superior Precursor for High-Performance Thermoset Polymers

In the synthesis of advanced materials, Umbelliferone serves as a valuable bio-based phenolic precursor for high-performance benzoxazine thermosets. When used to synthesize an umbelliferone-aniline benzoxazine resin (U-a), the resulting polymer exhibits excellent thermal stability, with a high char yield of over 55% and a degradation temperature above 300 °C. A subsequent study confirmed that thermosets derived from Umbelliferone demonstrate competitive thermal stability, with char yields ranging from 49% to 63%. This performance is notable for a bio-based precursor and positions Umbelliferone as a viable substitute for petroleum-based phenols in applications demanding high thermal resistance.

Evidence DimensionChar Yield of Resulting Polymer
Target Compound Data>55% (for U-a resin); 49-63% (for various amine derivatives)
Comparator Or BaselinePetroleum-based phenolic resins (General Class)
Quantified DifferenceComparable or superior thermal stability to many conventional materials.
ConditionsThermogravimetric analysis (TGA) of polybenzoxazine derived from Umbelliferone.

For materials science applications, procuring Umbelliferone provides a renewable pathway to thermally stable polymers, meeting performance targets typically associated with petroleum-derived feedstocks.

Fluorescent pH Indicators and Biosensors for the 6.5-8.0 Range

Based on its specific pKa of 7.61, Umbelliferone is the preferred fluorophore for developing pH-sensitive assays and sensors that operate optimally in the physiological to slightly alkaline range. Its distinct response curve compared to analogs like 4-methylumbelliferone allows for more accurate and sensitive measurements where pH 7.6 is a critical threshold.

Synthesis of Thermally Stable, Bio-Based Polymers

Umbelliferone's demonstrated success as a precursor for benzoxazine resins with high char yields (>55%) makes it a strategic choice for developing advanced, thermally stable materials from a renewable source. It is particularly suited for applications in composites, coatings, and adhesives where high-temperature performance is required, providing a greener alternative to traditional petroleum-based phenols.

Chemical Scaffold for Novel Heterocycle Synthesis

The defined reactivity of the 7-hydroxy group and the coumarin core makes Umbelliferone a reliable and versatile starting material for multi-step organic synthesis. Its predictable solubility in common organic solvents like DMSO and ethanol facilitates reaction setup and purification, making it a practical choice for building libraries of more complex derivatives such as thiadiazoles and triazoles for pharmaceutical and material science discovery.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.031694049 Da

Monoisotopic Mass

162.031694049 Da

Heavy Atom Count

12

LogP

1.58 (LogP)

Appearance

Off-white to beige solid powder

Melting Point

230 - 232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60Z60NTL4G

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 136 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 134 of 136 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-35-6

Metabolism Metabolites

7-Hydroxycoumarin is a known human metabolite of coumarin, 7-methoxycoumarin, and 7-ethoxycoumarin.

Wikipedia

Umbelliferone

Dates

Last modified: 08-15-2023
1: Marshall ME, Mohler JL, Edmonds K, Williams B, Butler K, Ryles M, Weiss L, Urban D, Bueschen A, Markiewicz M, et al. An updated review of the clinical development of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin. J Cancer Res Clin Oncol. 1994;120 Suppl:S39-42. Review. PubMed PMID: 8132703.
2: Pelkonen O, Rautio A, Raunio H, Pasanen M. CYP2A6: a human coumarin 7-hydroxylase. Toxicology. 2000 Apr 3;144(1-3):139-47. Review. PubMed PMID: 10781881.
3: Pelkonen O, Rautio A, Raunio H, Mäenpää J, Hakkola J. Regulation of coumarin 7-hydroxylation in man. J Cancer Res Clin Oncol. 1994;120 Suppl:S30-1. Review. PubMed PMID: 8132700.
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6: Musa MA, Cooperwood JS, Khan MO. A review of coumarin derivatives in pharmacotherapy of breast cancer. Curr Med Chem. 2008;15(26):2664-79. Review. PubMed PMID: 18991629; PubMed Central PMCID: PMC3772644.
7: Farinola N, Piller NB. CYP2A6 polymorphisms: is there a role for pharmacogenomics in preventing coumarin-induced hepatotoxicity in lymphedema patients? Pharmacogenomics. 2007 Feb;8(2):151-8. Review. PubMed PMID: 17286538.
8: Thurman RG, Lemasters JJ. New micro-optical methods to study metabolism in periportal and pericentral regions of the liver lobule. Drug Metab Rev. 1988;19(3-4):263-81. Review. PubMed PMID: 3068031.
9: Shull LR, Kirsch DG, Lohse CL, Wisniewski JA. Application of isolated hepatocytes to studies of drug metabolism in large food animals. Xenobiotica. 1987 Mar;17(3):345-63. Review. PubMed PMID: 3554786.
10: Hoult JR, Payá M. Pharmacological and biochemical actions of simple coumarins: natural products with therapeutic potential. Gen Pharmacol. 1996 Jun;27(4):713-22. Review. PubMed PMID: 8853310.
11: Ando H, Okamoto H, Furuta T. [Development of a new technology to manipulate gene activity by photo-illumination using a new DNA/RNA caging compound, Bhc-diazo]. Tanpakushitsu Kakusan Koso. 2002 Feb;47(2):125-32. Review. Japanese. PubMed PMID: 11840675.
12: Lacy A, Dunne L, Fitzpatrick B, Daly S, Keating G, Baxter A, Hearty S, O'Kennedy R. Rapid analysis of coumarins using surface plasmon resonance. J AOAC Int. 2006 May-Jun;89(3):884-92. Review. PubMed PMID: 16792090.
13: Reymond JL. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening. Ann N Y Acad Sci. 2008;1130:12-20. Epub 2007 Dec 20. Review. PubMed PMID: 18096855.

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